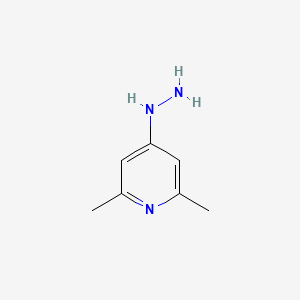

Pyridine, 4-hydrazinyl-2,6-dimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Pyridine, 4-hydrazinyl-2,6-dimethyl-” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Synthesis Analysis

An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles, including pyridines .Molecular Structure Analysis

The structure of neutral and protonated pyridine, 2-methyl-, 4-methyl-, 2,4-dimethyl-, 2,6-dimethyl-, and 2,4,6-trimethylpyridine molecules and also of proton-bound dimers of pyridine and 2,4-dimethylpyridine have been computed using accurate quantum chemical methods .Chemical Reactions Analysis

Pyridine and its derivatives are involved in a wide range of chemical reactions. For instance, 2,6-Lutidine, a dimethyl-substituted derivative of pyridine, is used as a non-nucleophilic base in organic synthesis . It participates in the formation of silyl ethers .Physical And Chemical Properties Analysis

Pyridine is a colorless liquid with a pungent, noxious odor . It has a chemical formula of C5H5N and a molar mass of 107.153 g/mol . It has a melting point of -5.8 °C and a boiling point of 144 °C . It is soluble in water .Scientific Research Applications

Synthesis and Molecular Interactions

4-Hydrazinyl-2,6-dimethylpyridine has been used as a starting point in the synthesis of various novel pyridine and fused pyridine derivatives. These derivatives, including triazolopyridines, pyridotriazines, and pyridine–pyrazole hybrids, have shown significant antimicrobial and antioxidant activities. The compounds were synthesized from 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile and were evaluated for their binding energies on target proteins through in silico molecular docking screenings (Flefel et al., 2018).

Anticancer Activity

Certain pyrimido[5,4-e][1,2,4]triazines and pyrazolopyrimidines synthesized from 6-hydrazinyluracil exhibited promising anticancer activity against the human lung carcinoma (A549) cell line. The synthesis involved condensation with aromatic aldehydes and subsequent reactions leading to various derivatives with notable yields. Some of these compounds demonstrated significant cytotoxic activity, highlighting the potential for therapeutic applications (El-Kalyoubi, 2018).

Structural and Chemical Analysis

The structural and chemical properties of compounds involving 4-hydrazinyl-2,6-dimethylpyridine have been extensively analyzed. For instance, the crystal and molecular structures of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine were determined, providing insights into the conformation of the hydrazo-bond and its implications for molecular interactions. These findings have implications for understanding the chemical properties and potential applications of these compounds (Kucharska et al., 2013).

Mechanism of Action

Future Directions

Pyridine and its derivatives have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science . They are also used as solvents and catalysts in chemical reactions . Future research may focus on developing new synthesis methods, exploring new applications, and improving the understanding of their biological activities .

properties

IUPAC Name |

(2,6-dimethylpyridin-4-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5-3-7(10-8)4-6(2)9-5/h3-4H,8H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGPPTZEAGTBRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)ethylamino]pyridine-3-carbonitrile](/img/structure/B2643923.png)

![(E)-3-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2643925.png)

![N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2643929.png)

![8-[(dibenzylamino)methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2643931.png)

![[3,4,5-Triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2643940.png)

![3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2643941.png)

![N-isopropyl-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2643943.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2643944.png)